molecular formula C6H5BrFN B055446 2-(Bromomethyl)-3-fluoropyridine CAS No. 122307-44-2

2-(Bromomethyl)-3-fluoropyridine

Cat. No.: B055446
CAS No.: 122307-44-2
M. Wt: 190.01 g/mol
InChI Key: NBVWYLPHVYSPEI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the third position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine. One common method includes the reaction of 3-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-3-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of new chemical entities. These reactions often involve the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3-fluoropyridine
  • 2-(Iodomethyl)-3-fluoropyridine
  • 2-(Bromomethyl)-4-fluoropyridine

Comparison: 2-(Bromomethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and chemical properties. Compared to its chlorinated and iodinated analogs, the bromomethyl derivative exhibits different reactivity patterns in nucleophilic substitution reactions. Additionally, the position of the fluorine atom on the pyridine ring can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWYLPHVYSPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616343
Record name 2-(Bromomethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122307-44-2
Record name 2-(Bromomethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 285 mg (2.242 mmol) of (3-fluoropyridin-2-yl)methanol (CAS: 31181-79-0) in dry dichloromethane (9 ml) in an ice-water bath and under an argon atmosphere was admixed with 882 mg (3.36 mmol) of triphenylphosphine and 1.12 g (3.36 mmol) of tetrabromomethane. The reaction mixture was stirred at room temperature for 22 hours. The solvent was evaporated off and the residue was purified by flash chromatography using a prepacked silica gel cartridge (mobile phase: cyclohexane-ethyl acetate, gradient 15% to 30%), which gave 156 mg (11% yield, 98% pure) of the target compound.
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

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